molecular formula C17H19NO5 B2520389 Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate CAS No. 877811-32-0

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate

Cat. No.: B2520389
CAS No.: 877811-32-0
M. Wt: 317.341
InChI Key: GKYQJUHSEFWUES-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with a series of aromatic aldehydes . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer activity is linked to the inhibition of CDK 6, a protein involved in cell cycle regulation . These interactions disrupt critical biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate can be compared with other spiro compounds such as:

The uniqueness of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate lies in its spiro structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYQJUHSEFWUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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